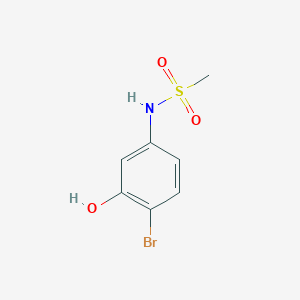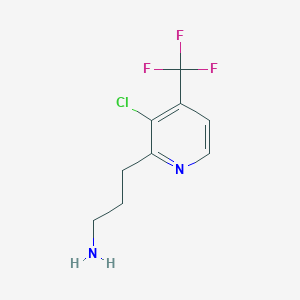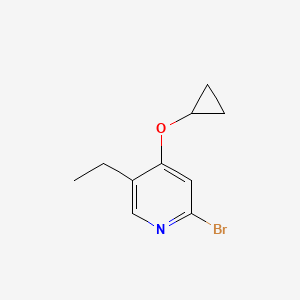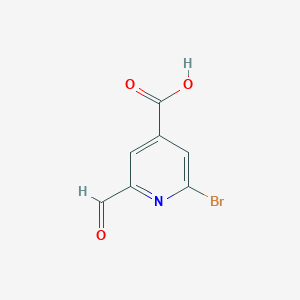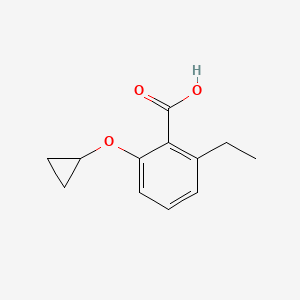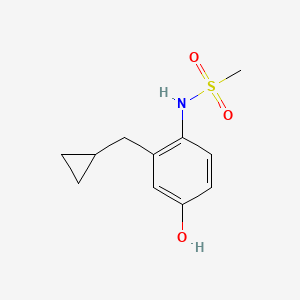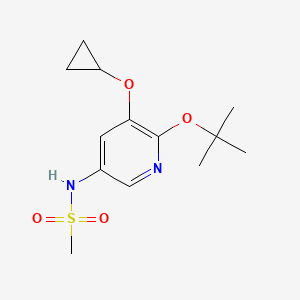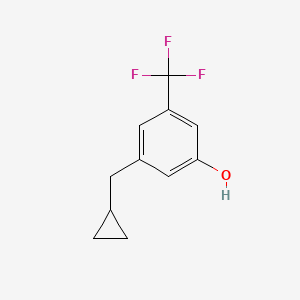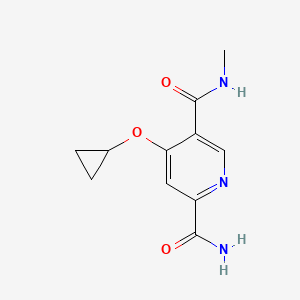
4-Tert-butyl-3-(cyclohexylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-3-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C17H26O and a molecular weight of 246.39 g/mol . It is a derivative of phenol, characterized by the presence of a tert-butyl group and a cyclohexylmethyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 4-Tert-butyl-3-(cyclohexylmethyl)phenol typically involves the alkylation of phenol with tert-butyl and cyclohexylmethyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane.
Industrial production methods may involve similar alkylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
化学反応の分析
4-Tert-butyl-3-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield quinones, while reduction with NaBH4 can produce cyclohexylmethyl alcohol derivatives.
科学的研究の応用
4-Tert-butyl-3-(cyclohexylmethyl)phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its stabilizing properties.
作用機序
The mechanism by which 4-Tert-butyl-3-(cyclohexylmethyl)phenol exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound may also interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects .
類似化合物との比較
4-Tert-butyl-3-(cyclohexylmethyl)phenol can be compared with other similar compounds, such as:
4-tert-Butylphenol: This compound has a similar structure but lacks the cyclohexylmethyl group.
2,4-Ditert-butylphenol: This compound has two tert-butyl groups attached to the benzene ring.
3,5-Di-tert-butyl-4-hydroxytoluene:
The uniqueness of this compound lies in its specific combination of tert-butyl and cyclohexylmethyl groups, which confer distinct chemical and physical properties that are valuable in various research and industrial applications.
特性
分子式 |
C17H26O |
|---|---|
分子量 |
246.4 g/mol |
IUPAC名 |
4-tert-butyl-3-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C17H26O/c1-17(2,3)16-10-9-15(18)12-14(16)11-13-7-5-4-6-8-13/h9-10,12-13,18H,4-8,11H2,1-3H3 |
InChIキー |
GBFPGDSVSNJVCG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=C(C=C1)O)CC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14842665.png)
